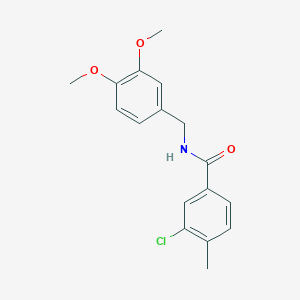![molecular formula C17H16N2O2 B4404706 2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4404706.png)
2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPO-1 and has been extensively studied for its biological and physiological effects.
Scientific Research Applications
2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has several potential applications in scientific research. This compound has been extensively studied for its effects on ion channels, especially the human ether-a-go-go-related gene (hERG) potassium channel. DPO-1 has been found to be a potent and selective inhibitor of hERG channels, which are responsible for regulating the cardiac action potential. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is related to its ability to inhibit the hERG potassium channel. This channel plays a crucial role in regulating the cardiac action potential, and inhibition of this channel can lead to cardiac arrhythmias. DPO-1 binds to the channel and prevents the flow of potassium ions, leading to a prolonged action potential duration. This prolonged action potential can lead to cardiac arrhythmias, which can be fatal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of the hERG potassium channel. This compound has been found to prolong the cardiac action potential, leading to cardiac arrhythmias. DPO-1 has also been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer therapy. However, further research is needed to determine the safety and efficacy of this compound for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole in lab experiments are related to its potent and selective inhibition of the hERG potassium channel. This compound can be used to study the effects of hERG channel inhibition on the cardiac action potential, which can provide valuable insights into the pathophysiology of cardiac arrhythmias. However, the limitations of using this compound in lab experiments are related to its potential toxicity and off-target effects. DPO-1 has been found to inhibit other ion channels, which can lead to unwanted side effects.
Future Directions
There are several future directions for research on 2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole. One potential direction is to study the safety and efficacy of this compound for cancer therapy. DPO-1 has been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment. However, further research is needed to determine the safety and efficacy of this compound in vivo. Another potential direction is to study the effects of hERG channel inhibition on other physiological systems, such as the nervous system. DPO-1 has been found to inhibit other ion channels, which can lead to unwanted side effects. Studying the effects of hERG channel inhibition on other physiological systems can provide valuable insights into the potential off-target effects of this compound.
properties
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-6-10-15(13(12)2)20-11-16-18-19-17(21-16)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBDGORGZYPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4404624.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide](/img/structure/B4404629.png)


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4404648.png)

![4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4404655.png)
![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404657.png)
![N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404658.png)
![N-isopropyl-8-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4404659.png)


![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4404691.png)
![ethyl {3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4404724.png)